

# A Technical Guide to the Optical Properties and Refractive Index of Hafnium Oxide

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## Compound of Interest

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**Hafnium oxide** ( $\text{HfO}_2$ ), also known as hafnia, is a ceramic material with compelling optical properties that have positioned it as a critical component in a wide array of advanced applications, from optical coatings to next-generation electronics. Its high refractive index, wide bandgap, and excellent thermal and chemical stability make it a material of significant interest. This technical guide provides an in-depth exploration of the optical characteristics of **hafnium oxide**, with a focus on its refractive index and the experimental methodologies used for its characterization.

## Core Optical Properties of Hafnium Oxide

**Hafnium oxide** is an electrical insulator with a wide band gap, typically reported to be in the range of 5.3 to 6.0 eV.<sup>[1][2][3]</sup> This wide bandgap contributes to its transparency in the near-UV to infrared regions of the electromagnetic spectrum.<sup>[4]</sup> The material's high refractive index and low absorption make it particularly suitable for optical coatings, including anti-reflective coatings, high-reflectivity mirrors, and interference filters.<sup>[5][6]</sup>

The optical properties of **hafnium oxide** thin films are not intrinsic but are highly dependent on several factors, including the deposition method, process parameters, and the resulting film microstructure (amorphous or crystalline phase).<sup>[7][8]</sup>

## Refractive Index and Extinction Coefficient

The refractive index ( $n$ ) of a material describes how light propagates through it, while the extinction coefficient ( $k$ ) quantifies the amount of light lost due to absorption. For **hafnium oxide**, the refractive index is a key parameter for the design of optical devices.

A typical value for the refractive index of  $\text{HfO}_2$  at a wavelength of 632.8 nm is approximately 1.91, with an extinction coefficient close to zero, indicating minimal absorption at this wavelength.<sup>[1][2]</sup> However, this value can vary significantly. For instance, amorphous films have been reported to have a higher refractive index than polycrystalline films, a phenomenon attributed to higher density.<sup>[9]</sup> The refractive index of sputter-deposited films has been shown to increase from 1.80 to 2.09 (at 550 nm) with increasing deposition temperature.<sup>[7][10]</sup>

The relationship between the refractive index and wavelength, known as dispersion, is a critical consideration in optical design. The refractive index of **hafnium oxide** generally decreases with increasing wavelength, following a Cauchy dispersion relation in the transparent region.<sup>[7][11]</sup>

## Band Gap

The band gap of **hafnium oxide** is a crucial factor determining its transparency range and electrical properties. The reported band gap values vary depending on the crystal structure and measurement technique. For amorphous  $\text{HfO}_2$ , the band gap is typically around 5.8 eV.<sup>[12]</sup> The monoclinic phase, which is the most stable crystalline form at room temperature, has a calculated band gap of approximately 4.02 eV.<sup>[13]</sup> Different theoretical and experimental studies have reported values ranging from 3.65 eV for the cubic phase to over 6.0 eV for the tetragonal phase.<sup>[14][15]</sup>

## Factors Influencing Optical Properties

The optical properties of **hafnium oxide** thin films are intricately linked to their physical and chemical characteristics, which are in turn determined by the fabrication process.

- **Deposition Method:** Various techniques are employed to deposit  $\text{HfO}_2$  thin films, including electron beam evaporation, sputtering, and atomic layer deposition (ALD).<sup>[9][16][17]</sup> Each method offers different levels of control over film properties. For instance, sputtering parameters such as gas flow ratios, substrate temperature, and RF power levels significantly affect the film's structure and, consequently, its optical properties.<sup>[18]</sup>

- **Deposition Temperature:** The substrate temperature during deposition has a profound impact on the crystallinity and density of the film. Higher deposition temperatures generally lead to the formation of nanocrystalline films with higher density and a higher refractive index.[\[7\]](#)[\[10\]](#)
- **Annealing:** Post-deposition annealing in an oxygen atmosphere can improve the structural properties of  $\text{HfO}_2$  films, leading to an increase in crystallite size, packing density, and refractive index.[\[19\]](#)
- **Film Structure:** Amorphous  $\text{HfO}_2$  films tend to have a higher refractive index than their polycrystalline counterparts due to a higher density.[\[9\]](#) The crystalline phase (monoclinic, tetragonal, cubic, orthorhombic) also influences the band gap energy.[\[12\]](#)[\[14\]](#)[\[15\]](#)

## Quantitative Data Summary

The following tables summarize the key optical parameters of **hafnium oxide** as reported in the literature, highlighting the influence of various factors.

Property	Value	Wavelength (nm)	Deposition Method/Conditions	Reference(s)
Refractive Index (n)	1.91	632.8	Typical sample	[1]
1.910	632.8	Typical sample	[2]	
1.89	Visible range	Electron beam evaporation	[16]	
1.98	632.8	High pressure reactive sputtering (amorphous)	[9]	
2.0237	632	RF magnetron sputtering, annealed at 800°C in O <sub>2</sub>	[19]	
1.80 - 2.09	550	Sputter-deposition, temperature range 25-700°C	[10]	
1.79 - 2.09	550	Sputter-deposition, temperature range 25-700°C	[7]	
2.098	632	Bulk HfO <sub>2</sub>	[17]	
1.69 - 2.08	632	Plasma-enhanced atomic layer deposition (PE-ALD) with Al <sub>2</sub> O <sub>3</sub> doping	[20]	
1.85 - 1.92	Visible range	DC reactive magnetron	[21]	

sputtering				
2.01 - 2.03	550	DC reactive magnetron sputtering with varying negative bias	[22]	
2.09	546.1	Anodized Hf films	[23]	
Extinction Coefficient (k)	0	632.8	Typical sample	[1]
0.000	632.8	Typical sample	[2]	
Band Gap (Eg)	~6 eV	-	Electrical insulator	[1]
3.98 eV (indirect), 4.08 eV (direct)	-	Monoclinic phase (theoretical)	[14]	
5.41 eV (direct)	-	Electron beam evaporation	[16]	
5.54 eV (indirect)	-	High pressure reactive sputtering	[9]	
5.78 - 6.17 eV	-	Sputter-deposition, temperature range 25-700°C	[10]	
5.3 - 5.7 eV	-	General range	[3]	
4.02 eV	-	Monoclinic phase (theoretical)	[13]	
5.246 eV (monoclinic), 5.627 eV	-	DFT calculations	[15]	

(orthorhombic),  
4.753 eV (cubic),  
6.046 eV  
(tetragonal)

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5.9 ± 0.5 eV

(orthorhombic),  
5.25 ± 0.5 eV  
(monoclinic)

-

ALD films

[12]

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DC reactive  
magnetron

5.75 - 5.79 nm

-

sputtering with  
varying negative  
bias

[22]

## Experimental Protocols

The characterization of the optical properties of **hafnium oxide** thin films relies on precise and well-established experimental techniques. The two most common methods are spectrophotometry and spectroscopic ellipsometry.

### Spectrophotometry

Spectrophotometry is used to measure the transmittance (T) and reflectance (R) of a thin film as a function of wavelength. From these measurements, the refractive index and extinction coefficient can be determined.

Methodology:

- **Sample Preparation:** A thin film of HfO<sub>2</sub> is deposited on a transparent substrate, such as quartz (silica), which is transparent in the desired wavelength range (e.g., down to 190 nm). [9]
- **Measurement:** A spectrophotometer is used to measure the normal incidence transmittance and reflectance spectra of the coated substrate in the ultraviolet, visible, and near-infrared ranges. [9]

- **Data Analysis:** The optical constants ( $n$  and  $k$ ) are calculated from the  $T$  and  $R$  spectra. A common approach involves using numerical analysis methods that solve the equations for transmittance and reflectance simultaneously.[9] The real part of the refractive index ( $n$ ) is often fitted to a dispersion model, such as the Cauchy model, to ensure physical consistency.[9][11] The absorption coefficient ( $\alpha$ ) can then be calculated from the extinction coefficient ( $k$ ) using the formula  $\alpha = 4\pi k/\lambda$ . [9] The optical band gap can be determined from the absorption spectrum using a Tauc plot, which analyzes the relationship between the absorption coefficient and photon energy.[9]

## Spectroscopic Ellipsometry

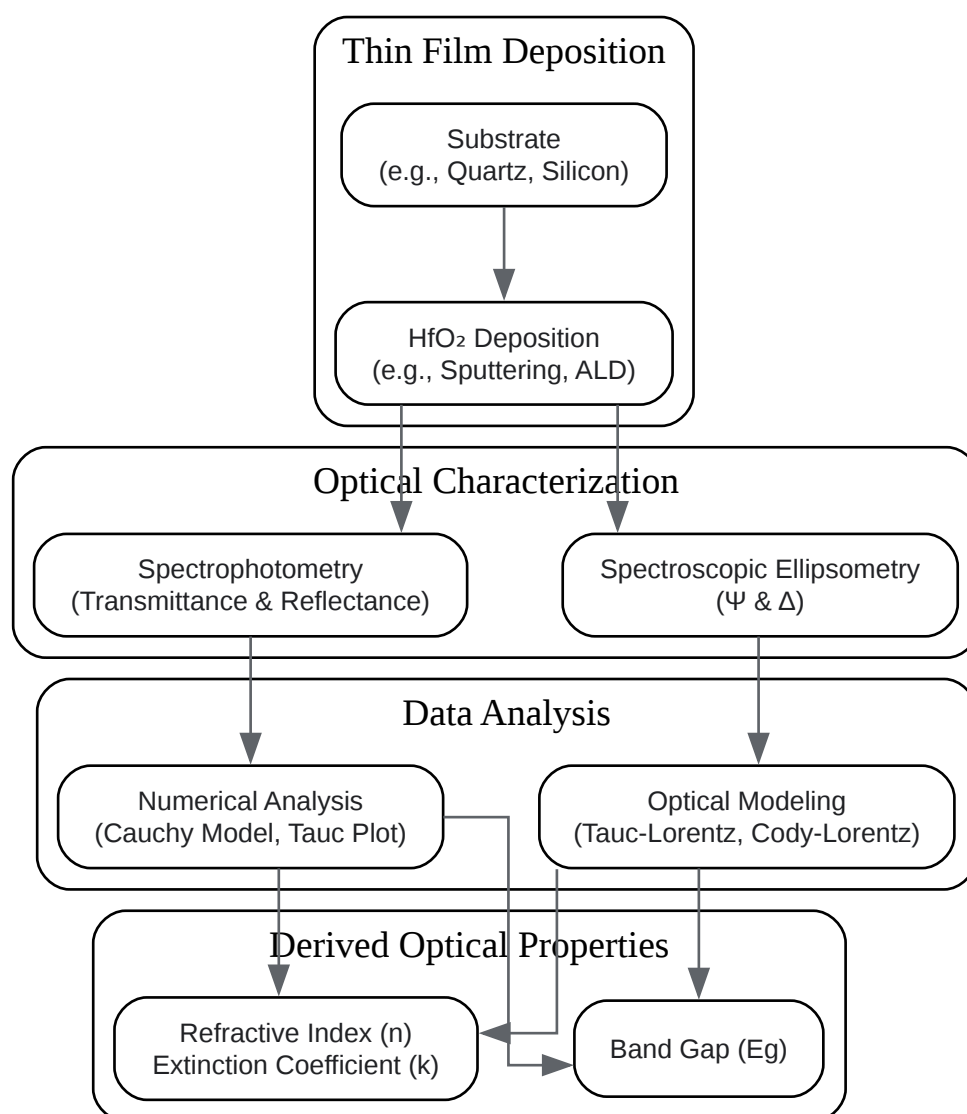
Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique for determining thin film properties, including thickness and optical constants.

Methodology:

- **Measurement:** A spectroscopic ellipsometer measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence. The measured parameters are the amplitude ratio ( $\Psi$ ) and the phase difference ( $\Delta$ ). [8]
- **Modeling:** An optical model of the sample is constructed, which typically consists of the substrate, the  $\text{HfO}_2$  film, and sometimes a surface roughness layer. The optical constants of the  $\text{HfO}_2$  layer are described by a dispersion model, such as the Tauc-Lorentz or Cody-Lorentz model. [8]
- **Data Fitting:** The parameters of the optical model (e.g., film thickness, and parameters of the dispersion model) are adjusted to minimize the difference between the measured and calculated  $\Psi$  and  $\Delta$  spectra. This fitting process yields the refractive index and extinction coefficient as a function of wavelength. [8]

## Visualizations

## Experimental Workflow for Optical Characterization

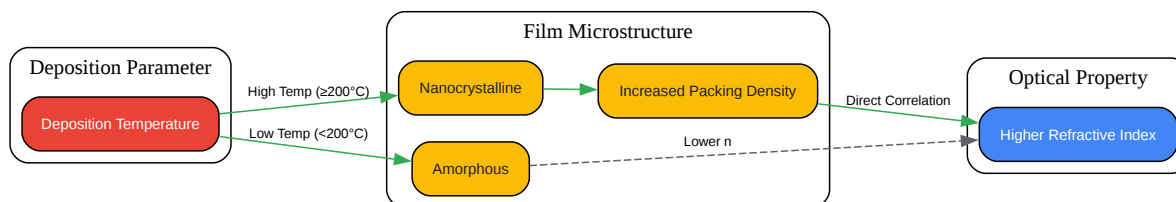


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Caption: Workflow for determining the optical properties of HfO<sub>2</sub> thin films.

## Influence of Deposition Temperature on Refractive Index





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Caption: Relationship between deposition temperature and refractive index of HfO<sub>2</sub>.

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